

# A Comparative Guide to Clinical Trials Targeting the FGF2 Pathway

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The Fibroblast Growth Factor (FGF) signaling pathway, particularly involving FGF2, plays a crucial role in cell proliferation, differentiation, and angiogenesis. Its dysregulation is implicated in various cancers, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of key clinical trials for therapies targeting the FGF/FGFR axis, focusing on FGFR inhibitors.

# Overview of Key FGFR Inhibitors in Clinical Trials

Several FGFR inhibitors have undergone clinical evaluation, demonstrating varying degrees of efficacy and safety across different cancer types. This guide focuses on three prominent oral FGFR inhibitors: Erdafitinib, Pemigatinib, and Futibatinib.

## **Quantitative Comparison of Clinical Trial Data**

The following tables summarize the key efficacy and safety data from pivotal clinical trials of Erdafitinib, Pemigatinib, and Futibatinib.

Table 1: Efficacy of FGFR Inhibitors in Clinical Trials



| Drug                        | Trial<br>Name                                                                     | Cancer<br>Type                                                              | Patient<br>Population                                     | Overall<br>Response<br>Rate<br>(ORR) | Median Progressi on-Free Survival (PFS) | Median<br>Overall<br>Survival<br>(OS)     |
|-----------------------------|-----------------------------------------------------------------------------------|-----------------------------------------------------------------------------|-----------------------------------------------------------|--------------------------------------|-----------------------------------------|-------------------------------------------|
| Erdafitinib                 | THOR<br>(Phase 3)<br>[1][2]                                                       | Urothelial Carcinoma with FGFR2/3 alterations                               | Previously<br>treated<br>with anti-<br>PD-(L)1<br>therapy | 45.6%[1]                             | 5.6<br>months[1]                        | 12.1<br>months[1]                         |
| BLC2001<br>(Phase 2)<br>[3] | Metastatic or Surgically Unresectab le Urothelial Carcinoma with FGFR alterations | Previously<br>treated<br>with<br>chemother<br>apy                           | 40%[3]                                                    | 5.52<br>months[3]                    | 11.3<br>months[3]                       |                                           |
| Pemigatini<br>b             | FIGHT-202<br>(Phase 2)<br>[4][5][6]                                               | Cholangioc<br>arcinoma<br>with<br>FGFR2<br>fusions or<br>rearrange<br>ments | Previously<br>treated                                     | 37% (in<br>cohort A)[4]<br>[5]       | 7.0 months (in cohort A)[5]             | 17.5<br>months (in<br>cohort A)[4]<br>[5] |
| Futibatinib                 | FOENIX-<br>CCA2<br>(Phase 2)<br>[7][8][9][10]<br>[11][12][13]                     | Intrahepati c Cholangioc arcinoma with FGFR2 fusions or rearrange ments     | Previously<br>treated                                     | 41.7%[8]<br>[11]                     | 9.0<br>months[11]<br>[13]               | 21.7<br>months[11]<br>[13]                |



Table 2: Common Treatment-Related Adverse Events (TRAEs) of Grade 3 or Higher

| Drug                   | Trial Name      | Most Common Grade ≥3<br>TRAEs                                                                      |  |
|------------------------|-----------------|----------------------------------------------------------------------------------------------------|--|
| Erdafitinib BLC2001[3] |                 | Stomatitis, Hyponatremia,<br>Asthenia                                                              |  |
| Pemigatinib            | FIGHT-202[4]    | Hypophosphatemia, Arthralgia,<br>Stomatitis                                                        |  |
| Futibatinib            | FOENIX-CCA2[11] | Hyperphosphatemia, Aspartate<br>aminotransferase increase,<br>Alanine aminotransferase<br>increase |  |

# **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the protocols for key experiments cited in this guide.

#### **Tumor Response Assessment: RECIST 1.1**

In the THOR, FIGHT-202, and FOENIX-CCA2 trials, tumor response was evaluated using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1)[7][8][9][11][14][15].

- Objective: To provide a standardized and objective assessment of changes in tumor burden.
- Methodology:
  - Baseline Assessment: At the beginning of the trial, all measurable tumor lesions are identified and their longest diameters are measured using imaging techniques such as CT or MRI[16][17][18]. A maximum of five target lesions in total, and a maximum of two target lesions per organ, are selected for tracking throughout the study[14]. The sum of the longest diameters of all target lesions is calculated as the baseline sum of diameters.
  - Follow-up Assessments: Tumor assessments are repeated at regular intervals (e.g., every 8 weeks)[19]. The sum of the longest diameters of the target lesions is measured at each



follow-up.

- Response Classification:
  - Complete Response (CR): Disappearance of all target lesions[17].
  - Partial Response (PR): At least a 30% decrease in the sum of the longest diameters of target lesions compared to baseline[17].
  - Progressive Disease (PD): At least a 20% increase in the sum of the longest diameters
    of target lesions from the smallest sum recorded during the study, or the appearance of
    new lesions[17].
  - Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD[17].

### **Biomarker Analysis: Identification of FGFR Alterations**

Patient selection in these trials was based on the presence of specific FGFR gene alterations.

- Objective: To identify patients most likely to respond to FGFR inhibitor therapy.
- · Methodology:
  - Sample Collection: Tumor tissue samples (formalin-fixed, paraffin-embedded) or circulating tumor DNA (ctDNA) from blood samples are collected from patients.
  - Genomic Profiling: Next-generation sequencing (NGS) is the most commonly used method to detect FGFR alterations, including fusions, rearrangements, mutations, and amplifications[20].
  - Data Analysis: The sequencing data is analyzed to identify specific FGFR gene alterations
    that are predefined in the trial protocol as inclusion criteria. For example, in the FIGHT-202
    trial, patients were enrolled based on the presence of FGFR2 fusions or
    rearrangements[6][21].

## **Signaling Pathway and Experimental Workflow**



The diagrams below illustrate the FGF2 signaling pathway and a typical workflow for a clinical trial of an FGFR inhibitor.



Click to download full resolution via product page

Caption: The FGF2 signaling pathway, initiated by FGF2 binding to its receptor (FGFR).





Click to download full resolution via product page

Caption: A generalized workflow for a randomized controlled clinical trial of an FGFR inhibitor.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. THOR Trial: Erdafitinib Improves Outcomes vs Chemotherapy in FGFR-Altered Advanced Urothelial Carcinoma The ASCO Post [ascopost.com]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. ascopubs.org [ascopubs.org]
- 4. FIGHT-202: Analyzing the Effects of Pemigatinib in Patients With Cholangiocarcinoma | GI Oncology Now [gioncologynow.com]
- 5. An open-label study of pemigatinib in cholangiocarcinoma: final results from FIGHT-202 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gut.bmj.com [gut.bmj.com]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Futibatinib in Patients with Intrahepatic CCA Harboring FGFR2 Gene Fusions: A Phase 2 Open-Label Study (FOENIX-CCA2) - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 11. DSpace [christie.openrepository.com]
- 12. Futibatinib in Intrahepatic Cholangiocarcinoma with FGFR2 Fusions or Rearrangements: Primary Results of FOENIX-CCA2 Presented at AACR 2021 | CCA News Online [ccanewsonline.com]
- 13. 2023-01-18 TOI FOENIX-CCA2 NEJM Publication [taihooncology.com]
- 14. project.eortc.org [project.eortc.org]
- 15. ascopubs.org [ascopubs.org]
- 16. RECIST Criteria Friends of Cancer Research [friendsofcancerresearch.org]
- 17. Response evaluation criteria in solid tumors Wikipedia [en.wikipedia.org]



- 18. cibmtr.org [cibmtr.org]
- 19. pharmacytimes.com [pharmacytimes.com]
- 20. mdpi.com [mdpi.com]
- 21. Final Results from the FIGHT-202 Trial of Pemigatinib in Metastatic CCA [jhoponline.com]
- To cite this document: BenchChem. [A Comparative Guide to Clinical Trials Targeting the FGF2 Pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192759#clinical-trials-targeting-the-fgf2-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com